Chlorodifluoroacetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

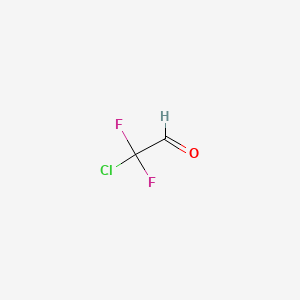

Chlorodifluoroacetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C2HClF2O and its molecular weight is 114.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Chlorodifluoroacetaldehyde in Synthesis Reactions

this compound serves as a crucial intermediate in the synthesis of various organofluorine compounds. Its reactivity allows it to participate in several key reactions:

- Cyclization Reactions : It has been utilized in cyclization reactions to produce complex fluorinated compounds. For instance, this compound can react with other aldehydes in the presence of zinc-copper couples to generate extended ester enolates, which are valuable in further synthetic applications .

- Formation of Polymers : The compound has also been explored for its potential in polymer chemistry. Research indicates that this compound can be polymerized to create haloaldehyde polymers, which exhibit unique properties suitable for various applications .

Environmental Research

Role in Photochemical Studies

this compound is significant in environmental chemistry, particularly concerning the degradation of halogenated anesthetics. Studies have shown that this compound can form during the degradation of anesthetic agents like sevoflurane and isoflurane when exposed to atmospheric conditions. This degradation process raises concerns about persistent organofluorine compounds and their environmental impact .

Medical Applications

Potential in Drug Formulations

The compound's properties make it a candidate for use in drug formulations, particularly as a solvent or stabilizer for active pharmaceutical ingredients. Its ability to dissolve various compounds while maintaining stability under specific conditions is critical for developing effective inhalation therapies .

Industrial Applications

Use as a Refrigerant and Solvent

Historically, this compound and related compounds have been used as refrigerants and solvents due to their favorable thermodynamic properties. As the industry moves away from traditional chlorofluorocarbons due to environmental regulations, alternatives like this compound are being investigated for their potential to replace harmful substances while ensuring efficiency .

Summary Table of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Organic Synthesis | Intermediate for organofluorine compounds | Reactivity with aldehydes |

| Environmental Research | Byproduct of anesthetic degradation | Concerns over persistent organofluorines |

| Medical Applications | Potential solvent in drug formulations | Stability under specific conditions |

| Industrial Applications | Refrigerant and solvent | Favorable thermodynamic properties |

Case Studies

- Synthesis of Fluorinated Compounds : A study demonstrated the successful use of this compound in synthesizing fluorinated cyclic compounds via cyclization reactions with aldehydes, showcasing its utility in creating complex molecules for pharmaceuticals .

- Environmental Impact Assessment : Research conducted on the degradation pathways of halogenated anesthetics highlighted this compound as a significant byproduct, prompting further investigation into its environmental persistence and potential ecological effects .

- Polymer Chemistry Exploration : Investigations into the polymerization of this compound revealed its potential for creating new materials with unique properties that could be applied in various industrial sectors .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for chlorodifluoroacetaldehyde, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via the lithium aluminum hydride (LiAlH₄) reduction of methyl chlorofluoroacetates. Reaction parameters such as temperature (−20°C to 0°C), solvent choice (e.g., anhydrous diethyl ether), and stoichiometric ratios of LiAlH₄ to substrate are critical for minimizing side reactions (e.g., over-reduction or decomposition). Post-synthesis purification via fractional distillation under inert atmospheres is recommended to isolate the aldehyde . Characterization should include gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR to verify purity and structural integrity .

Q. What analytical techniques are most effective for characterizing this compound in experimental settings?

Key techniques include:

- ¹H/¹⁹F NMR spectroscopy : To confirm the presence of the aldehyde proton (δ 9.5–10.5 ppm) and fluorine environments.

- Infrared (IR) spectroscopy : Identification of C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).

- GC-MS : For quantifying purity and detecting volatile byproducts.

- X-ray crystallography (if crystalline derivatives are synthesized): To resolve bond angles and stereoelectronic effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is a volatile, reactive compound. Protocols should include:

- Use of fume hoods and personal protective equipment (gloves, goggles).

- Storage under nitrogen or argon at −20°C to prevent polymerization or oxidation.

- Neutralization of spills with sodium bicarbonate or specialized fluorochemical absorbents .

Advanced Research Questions

Q. How do electronic effects of the chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing nature of Cl and F substituents increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like Grignard reagents or amines. However, steric hindrance from the CF₂Cl group can slow bimolecular reactions. Computational studies (e.g., density functional theory) can model transition states to predict regioselectivity and compare kinetic barriers with experimental data .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points, stability) for this compound derivatives?

Discrepancies often arise from variations in experimental conditions (e.g., pressure, purity). To address this:

- Replicate measurements using calibrated instruments (e.g., differential scanning calorimetry for decomposition temperatures).

- Cross-validate with high-level ab initio calculations (e.g., CCSD(T)/CBS for enthalpy of formation).

- Publish raw data and uncertainty estimates to facilitate meta-analyses .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound?

- Hydrolysis studies : Monitor degradation kinetics under varying pH and temperature conditions via HPLC or ion chromatography.

- Photolysis experiments : Use UV-Vis spectroscopy to track radical intermediates (e.g., •CF₂Cl) in simulated sunlight.

- Ecotoxicity assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. How can computational models be integrated with experimental data to predict this compound’s behavior in novel reaction systems?

- Molecular dynamics simulations : To model solvent interactions and diffusion coefficients.

- QSPR (Quantitative Structure-Property Relationship) models : Corrogate experimental reactivity data with electronic descriptors (e.g., Hammett σ constants).

- Machine learning : Train algorithms on existing kinetic datasets to predict untested conditions .

Q. Key Considerations for Methodological Rigor

- Reproducibility : Document all synthetic procedures, including batch-specific impurities and purification steps .

- Data transparency : Share raw spectral files and computational input/output files via open-access repositories .

- Interdisciplinary collaboration : Engage with computational chemists and environmental toxicologists to address multifaceted research gaps .

Properties

CAS No. |

811-96-1 |

|---|---|

Molecular Formula |

C2HClF2O |

Molecular Weight |

114.48 g/mol |

IUPAC Name |

2-chloro-2,2-difluoroacetaldehyde |

InChI |

InChI=1S/C2HClF2O/c3-2(4,5)1-6/h1H |

InChI Key |

PRGCVNDIGVIGBQ-UHFFFAOYSA-N |

SMILES |

C(=O)C(F)(F)Cl |

Canonical SMILES |

C(=O)C(F)(F)Cl |

Key on ui other cas no. |

811-96-1 |

Synonyms |

chlorodifluoroacetaldehyde |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.